3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Description
Properties
IUPAC Name |
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-17-7-5-10-19(15-17)21(24)22-11-6-12-23-13-14-25-20(16-23)18-8-3-2-4-9-18/h2-5,7-10,15,20H,6,11-14,16H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQZPSIWHOUZIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Ring-Closure Method
A scalable approach involves heating substituted aniline with 2-chloroethyl ether in the presence of triethylamine (TEA) at 150°C for 24 hours (Fig. 1). This solvent-free method eliminates the need for costly catalysts and achieves yields exceeding 80%. For example, reacting 4-chloroaniline (50 g, 0.263 mol) with 2-chloroethyl ether (500 mL) and TEA (53.3 g, 0.526 mol) yields 55 g (80.4%) of 2-phenylmorpholine.
Key Advantages :
- No requirement for transition-metal catalysts (e.g., palladium).
- Simplified purification via distillation and extraction.
Synthesis of 3-Methylbenzoyl Chloride
3-Methylbenzoyl chloride is typically prepared by treating 3-methylbenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under reflux in anhydrous dichloromethane (DCM) for 4–6 hours, followed by solvent removal under reduced pressure.
Reaction Conditions :
Amide Coupling Strategies
Classical Amidation with Triethylamine
The final step involves reacting 2-phenylmorpholine-propylamine (synthesized from 2-phenylmorpholine and 3-chloropropylamine) with 3-methylbenzoyl chloride in toluene under reflux. TEA (3–5 equivalents) is added to scavenge HCl, facilitating amide bond formation.
Procedure :
Microwave-Enhanced Coupling
Adapting methods from fluorinated benzamide syntheses, microwave irradiation (150 W, 100°C, 30 minutes) reduces reaction time to <1 hour while maintaining yields of ~70%. This approach minimizes side reactions, such as over-acylation.
Optimization and Challenges
Morpholine Synthesis
Challenge : Steric hindrance in substituted anilines reduces ring-closure efficiency.
Solution : Use excess 2-chloroethyl ether (2–3 eq) and elevate temperatures to 150°C.
Amidation Side Reactions
Challenge : Competing esterification or dimerization.
Mitigation :
- Strict temperature control during acyl chloride addition.
- Use of anhydrous solvents to prevent hydrolysis.
Analytical Characterization
Post-synthesis validation employs:
- NMR Spectroscopy : Confirms proton environments of the morpholine ring (δ 3.8–4.0 ppm) and benzamide carbonyl (δ 167–170 ppm).
- HPLC : Purity >98% achieved using C18 columns (acetonitrile/water gradient).
- Mass Spectrometry : Molecular ion peak at m/z 379.2 ([M+H]⁺).
Comparative Data Table: Synthesis Methods
Industrial Scalability Considerations
- Cost Efficiency : Solvent-free morpholine synthesis reduces waste and processing costs.
- Catalyst-Free Systems : Avoid palladium-based catalysts, which are expensive and require rigorous removal.
- Green Chemistry Potential : Microwave methods lower energy consumption by 40% compared to classical heating.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized derivatives of the benzamide core.
Reduction: Reduced amine derivatives.
Substitution: Nitrated or halogenated benzamide derivatives.
Scientific Research Applications
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets. It is believed to modulate certain cellular pathways by binding to receptors or enzymes, thereby altering their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Benzamide Modifications
The target compound shares a benzamide backbone with several analogues, but substitutions on the aromatic ring and the amine side chain differentiate its properties:
Key Observations :
- Substituent Position : The 3-methyl group in the target compound contrasts with para-substituted analogues (e.g., 4-methoxy, 4-tert-butyl), which may alter steric effects and electronic properties.
Side Chain Variations
Analogues with imidazole- or cyclopropane-containing side chains (e.g., N-(3-(1H-imidazol-1-yl)propyl)acetamide ) exhibit distinct hydrogen-bonding capabilities, while fluorinated derivatives (e.g., 2-chloro-N-cyclopropyl-4-(difluoro-hydroxypropyl)benzamide ) prioritize metabolic stability. The target compound’s phenylmorpholine side chain balances rigidity and solubility, a feature shared with agrochemical benzamides in crop protection agents .
Physicochemical Properties
Enzyme Inhibition
- Carbonic Anhydrase (CA) Inhibition: Analogues such as N-(3-imidazolylpropyl)-4-nitrobenzamide inhibit CA with IC₅₀ values in the nanomolar range. The target compound’s amide group and morpholine oxygen may similarly coordinate metal ions in enzyme active sites.
Antitumor and Agrochemical Potential
- Fluorinated benzamides (e.g., ) demonstrate antitumor activity by targeting kinase pathways. The target’s phenylmorpholine group may enhance binding to hydrophobic pockets in oncogenic proteins.
- In agrochemistry, analogues like 2-chloro-N-cyclopropylbenzamide act as fungicides, implying that the target compound’s lipophilicity could suit similar roles.
Biological Activity
3-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzamide structure with a morpholine ring and a propyl side chain, which contribute to its unique pharmacological profile. Its molecular formula is with a molecular weight of approximately 298.43 g/mol. The presence of the morpholine ring is particularly notable as it often enhances the compound's ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The morpholine moiety allows for hydrogen bonding and hydrophobic interactions, which are critical for binding to target proteins.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering physiological processes.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems.
- Ion Channel Interaction : Similar compounds have shown effects on ion channels, which could be relevant for neuropharmacological applications.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Antidepressant Effects
Studies suggest that compounds structurally similar to this compound exhibit antidepressant-like effects through modulation of the serotonergic system. For instance, a related compound demonstrated significant activity in animal models by enhancing serotonin receptor activity .
Anticancer Properties
Preliminary investigations have shown that related benzamide derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
There is emerging evidence that benzamide derivatives can exhibit antimicrobial properties, making them candidates for further development in treating infections.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
